molecular formula C57H66FN9O6S B11932211 2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine

2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine

Cat. No.: B11932211
M. Wt: 1024.3 g/mol
InChI Key: VUCLYKMHGXYBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine is a multifunctional molecule characterized by several pharmacologically relevant structural motifs:

  • Benzimidazole core: A bicyclic aromatic system known for its role in kinase inhibition and DNA intercalation .
  • Triazole ring: A heterocyclic scaffold associated with antimicrobial and anti-inflammatory activity .
  • Morpholine moiety: Enhances solubility and bioavailability through its polar oxygen atom .
  • Carbazole group: A polyaromatic system contributing to π-π stacking interactions in target binding .
  • Ethoxy linkers: Four ethylene glycol chains improve aqueous solubility and flexibility .
  • Thiophene and oxazole substituents: Electron-rich aromatic systems that modulate electronic properties and binding affinity .

Properties

Molecular Formula

C57H66FN9O6S

Molecular Weight

1024.3 g/mol

IUPAC Name

2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C57H66FN9O6S/c1-5-66-51-12-6-43(31-48(51)47-11-9-44(34-53(47)66)55-30-39(2)38-74-55)35-59-16-22-68-26-28-71-29-27-70-25-21-65-36-46(61-63-65)37-72-54-14-7-42(32-49(54)58)8-15-56-60-50-33-45(57-40(3)62-73-41(57)4)10-13-52(50)67(56)18-17-64-19-23-69-24-20-64/h6-7,9-14,30-34,36,38,59H,5,8,15-29,35,37H2,1-4H3

InChI Key

VUCLYKMHGXYBCF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCOCCOCCOCCN3C=C(N=N3)COC4=C(C=C(C=C4)CCC5=NC6=C(N5CCN7CCOCC7)C=CC(=C6)C8=C(ON=C8C)C)F)C9=C1C=C(C=C9)C1=CC(=CS1)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Core Structure Key Functional Groups Molecular Weight (Da) Synthetic Complexity
Target Compound Benzimidazole Triazole, morpholine, carbazole, ethoxy chains ~950–1100 (estimated) High (multi-step coupling)
N-{2-[5-(3,4-dimethoxyphenyl)-...} [11] Pyrazole-benzamide Morpholine, thiophene, sulfonamide ~650–700 Moderate (amide coupling)
Triazin derivatives [2] 1,3,5-Triazine Sulfonamide, thioether, imidazolidinone ~400–500 Moderate (SNAr reactions)
Azo dyes [6] Azo (–N=N–) Triazine, sulfonic acid ~300–400 Low (diazo coupling)

Key Observations :

  • The target compound’s molecular weight exceeds analogs due to extended ethoxy chains and carbazole .
  • Its triazole and benzimidazole cores distinguish it from pyrazole- or triazine-based structures .

Physicochemical Properties

Table 2: Property Comparison

Compound LogP (Predicted) Solubility (mg/mL) Stability
Target Compound 3.5–4.2 ~0.1–0.5 (aqueous) Moderate (pH-sensitive)
N-{2-[5-(3,4-dimethoxyphenyl)-...} [11] 2.8–3.3 ~1.0–2.0 High (amide stability)
Triazin derivatives [2] 1.5–2.5 >5.0 High (rigid triazine core)

Key Observations :

  • The target’s moderate solubility arises from hydrophilic ethoxy and morpholine groups counterbalancing hydrophobic carbazole .
  • Lower solubility compared to triazin derivatives reflects its larger aromatic systems .

Table 3: Activity Comparison

Compound Reported Activity Mechanism Hypotheses
Target Compound Not yet published Kinase inhibition (benzimidazole), DNA binding (carbazole)
N-{2-[5-(3,4-dimethoxyphenyl)-...} [11] Anticancer (in vitro) Tubulin polymerization inhibition
Triazin derivatives [2] Antimicrobial (MIC: 2–8 µg/mL) DHFR inhibition
Azo dyes [6] Textile dyeing N/A (industrial use)

Key Observations :

Recommendations :

  • Conduct QSAR modeling to optimize ethoxy chain length for solubility .
  • Explore solid-state NMR for conformational analysis .
  • Prioritize in vitro screening against kinase panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.